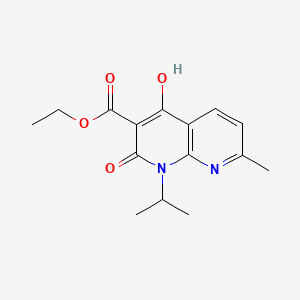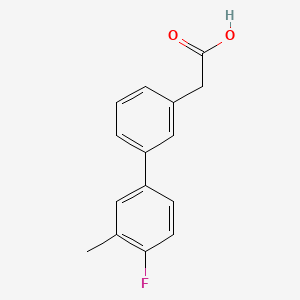
1-(5-Bromopyridin-3-ylsulfonyl)-n,n-dimethylpiperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(5-Bromopyridin-3-ylsulfonyl)-n,n-dimethylpiperidin-4-amine” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and a bromine atom attached at the 5-position. The pyridine ring is also attached to a sulfonyl group, which is then attached to a piperidine ring, a six-membered ring with one nitrogen atom. The piperidine ring is substituted at the 4-position with an amine group that has been dimethylated .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the bromine atom, the formation of the sulfonyl group, and the formation of the piperidine ring. The exact methods and order of these steps would depend on the specific synthetic route chosen by the chemist .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridine and piperidine rings would likely contribute to the overall rigidity of the molecule, while the bromine atom and the sulfonyl group could potentially participate in various types of intermolecular interactions .Chemical Reactions Analysis
This compound could potentially participate in a variety of chemical reactions. For example, the bromine atom could be displaced in a nucleophilic substitution reaction, or the sulfonyl group could be reduced to a sulfide .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar groups like the sulfonyl group and the amine group .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(5-bromopyridin-3-yl)sulfonyl-N,N-dimethylpiperidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3O2S/c1-15(2)11-3-5-16(6-4-11)19(17,18)12-7-10(13)8-14-9-12/h7-9,11H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQIILHKVBUDBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)S(=O)(=O)C2=CC(=CN=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

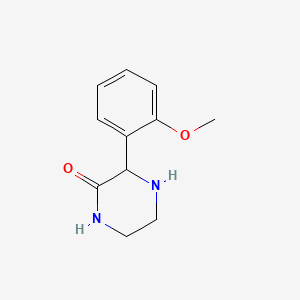

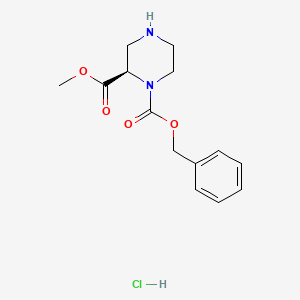

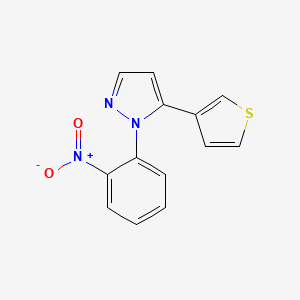
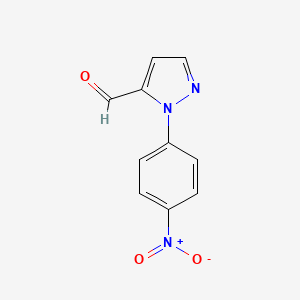
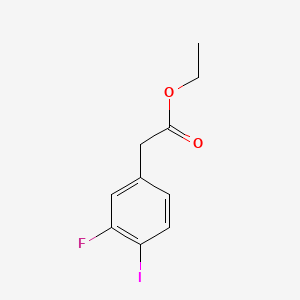
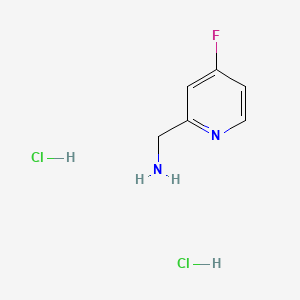
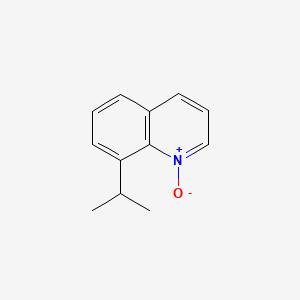
![3,7-Dibromoimidazo[1,2-a]pyridine](/img/structure/B567400.png)
